molecular formula C7H12ClN B6241640 rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 176722-93-3

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Cat. No.: B6241640
CAS No.: 176722-93-3
M. Wt: 145.6
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Description

rac-(1R,2R,4R)-bicyclo[221]hept-5-en-2-amine hydrochloride is a bicyclic amine compound with a unique structure that includes a norbornene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or its derivatives.

    Amination: Introduction of the amine group can be achieved through various methods, including reductive amination or nucleophilic substitution.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
  • rac-(1R,4R,5R)-5-(2,3-Dimethylphenyl)-2-azabicyclo[2.2.1]heptane hydrochloride

Uniqueness

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the norbornene skeleton. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

176722-93-3

Molecular Formula

C7H12ClN

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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